1-Chloro-2-(2-chloroethyl)-3-fluorobenzene

説明

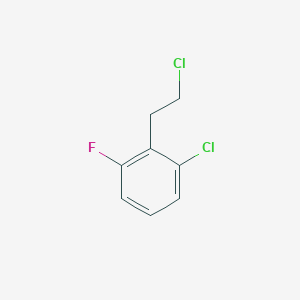

Structure

2D Structure

特性

IUPAC Name |

1-chloro-2-(2-chloroethyl)-3-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2F/c9-5-4-6-7(10)2-1-3-8(6)11/h1-3H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWOXLKKZXSXPSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CCCl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Chloromethylation of Fluorotoluene Derivatives

A primary synthetic approach involves the chloromethylation of 3-fluorotoluene derivatives. This method introduces the chloromethyl group at the ortho position relative to the fluorine substituent, followed by chlorination of the side chain to yield the 2-chloroethyl substituent.

- Starting Material: 3-fluorotoluene or 2-chloro-3-fluorotoluene

- Reagents: Formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst (e.g., zinc chloride)

- Mechanism: The reaction proceeds via the formation of a chloromethyl carbocation intermediate, which electrophilically substitutes the aromatic ring to form the chloromethylated intermediate. Subsequent chlorination of the methyl side chain yields the 2-chloroethyl substituent.

- Reaction Conditions: Typically performed under acidic conditions, controlled temperature (~30°C), and inert atmosphere to minimize side reactions.

This method provides good regioselectivity for the ortho position relative to fluorine and chlorine substituents on the aromatic ring.

Halogenation via Triphenylphosphine and Halogenated Reagents

An alternative preparation involves the conversion of phenethyl alcohol derivatives to the corresponding halohydrocarbons using triphenylphosphine (PPh3) and halogenated reagents such as trichloroacetamide (Cl3CCONH2) or carbon tetrabromide (CBr4).

- Procedure:

- The phenethyl alcohol derivative is reacted with PPh3 and Cl3CCONH2 in dry dichloromethane under nitrogen atmosphere at room temperature (~30°C) for 1 hour to yield the chlorinated product.

- For brominated analogs, CBr4 and PPh3 are used at 0°C followed by stirring overnight at room temperature.

- Purification: The reaction mixture is quenched with cold water, followed by extraction and purification using silica gel column chromatography.

- Advantages: This method allows selective halogenation of the side chain with good yields and high purity.

This approach is adaptable for synthesizing a range of halogenated benzene derivatives, including 1-chloro-2-(2-chloroethyl)-3-fluorobenzene, by starting from the corresponding phenethyl alcohol precursor.

Industrial and Continuous Flow Methods

Industrial scale synthesis often employs continuous flow reactors to improve reaction control, yield, and safety.

-

- Precise control of temperature, residence time, and reagent mixing

- Enhanced selectivity and reduced byproduct formation

- Easier scale-up and reproducibility

Catalysts: Advanced Lewis acid catalysts and superacid treatments (e.g., ferric solid superacids) may be used to enhance chloromethylation efficiency and selectivity.

Reaction Monitoring: Gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy are used for real-time monitoring to optimize reaction parameters and ensure product purity.

Data Table: Summary of Preparation Methods

Analytical and Purification Techniques

- Gas Chromatography (GC): Used to assess purity, typically achieving ≥98% purity for the target compound.

- NMR Spectroscopy: ^1H and ^13C NMR confirm structural integrity and substitution pattern, distinguishing between positional isomers.

- Mass Spectrometry (MS): High-resolution MS validates molecular weight and fragmentation patterns.

- Purification: Silica gel column chromatography is the preferred method post-reaction quenching to isolate the pure compound.

化学反応の分析

Types of Reactions: 1-Chloro-2-(2-chloroethyl)-3-fluorobenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by nucleophiles such as hydroxide ions or amines.

Oxidation: It can be oxidized to form corresponding benzoic acid derivatives using oxidizing agents like potassium permanganate.

Reduction: The compound can be reduced to form 2-(2-chloroethyl)-3-fluorobenzene using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed:

Nucleophilic Substitution: Formation of 2-(2-hydroxyethyl)-3-fluorobenzene or 2-(2-aminoethyl)-3-fluorobenzene.

Oxidation: Formation of 3-fluorobenzoic acid.

Reduction: Formation of 2-(2-chloroethyl)-3-fluorobenzene.

科学的研究の応用

Synthesis and Reactions

1-Chloro-2-(2-chloroethyl)-3-fluorobenzene is utilized as a precursor in the synthesis of various organic compounds. Its reactivity is attributed to the presence of both chloro and fluorine substituents, which can participate in nucleophilic substitution reactions.

Key Synthetic Applications

- Pharmaceutical Intermediates : The compound serves as a building block for synthesizing bioactive molecules. For instance, it has been employed in the preparation of 2-chloro-6-fluorobenzylamine through a reaction with ammonia in benzene, yielding high purity products suitable for further medicinal chemistry applications .

- Combinatorial Chemistry : In combinatorial methods, this compound has been used to enhance the therapeutic efficacy of certain agents. The chloromethyl group allows for further functionalization, enabling the development of new therapeutic agents .

Case Study 1: Synthesis of Anticancer Agents

In a study focusing on anticancer drug development, this compound was utilized to create derivatives that demonstrated improved activity against specific cancer cell lines. The synthesis involved multiple steps where the chloromethyl group was substituted to introduce various pharmacophores, leading to compounds with enhanced cytotoxicity .

Case Study 2: Development of New Organic Halides

Research has shown that this compound can be effectively used in the insertion reactions involving diazoesters. These reactions allow for the formation of α,β-diaryl-α-fluoroesters with high diastereoselectivity, showcasing its potential in creating complex organic molecules with specific stereochemical configurations .

Data Tables

The following table summarizes some key synthetic routes and yields involving this compound:

| Reaction Type | Conditions | Yield (%) | Product Description |

|---|---|---|---|

| Reaction with Ammonia | Benzene, 100°C for 15 hours | ~90% | 2-Chloro-6-fluorobenzylamine |

| Reaction with Potassium Carbonate | Ethanol, Reflux for 24 hours | ~80% | Phenoxyisobutyric acid derivative |

| Insertion with Diazoesters | BF3-catalyzed conditions | Varies | α,β-Diaryl-α-fluoroesters |

作用機序

The mechanism of action of 1-Chloro-2-(2-chloroethyl)-3-fluorobenzene involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins and DNA, leading to alterations in their structure and function. This interaction can result in the inhibition of enzyme activity or the induction of DNA damage, contributing to its biological effects.

類似化合物との比較

Chemical Identity :

- IUPAC Name : 1-Chloro-2-(2-chloroethyl)-3-fluorobenzene

- CAS Registry Number : 958027-86-6

- Molecular Formula : C₈H₆Cl₂F

- Molecular Weight : 193.04 g/mol .

Structural Features: This compound consists of a benzene ring substituted with a chlorine atom at position 1, a fluorine atom at position 3, and a 2-chloroethyl group (-CH₂CH₂Cl) at position 2.

Structural Analogs

1-Chloro-2-(chloromethyl)-3-fluorobenzene

- CAS : 55117-15-2

- Molecular Formula : C₇H₅Cl₂F

- Key Differences : Replaces the 2-chloroethyl group with a chloromethyl (-CH₂Cl) group.

- Impact :

1-Chloro-2-(difluoromethoxy)-3-fluorobenzene

- CAS : 1136961-91-5

- Molecular Formula : C₇H₄ClF₃O

- Key Differences : Substitutes the 2-chloroethyl group with a difluoromethoxy (-OCF₂H) group.

- Impact :

- Electron Effects : The electron-withdrawing difluoromethoxy group decreases electron density on the aromatic ring, altering reactivity in electrophilic substitution.

- Solubility : Increased polarity due to the ether oxygen and fluorine atoms may enhance aqueous solubility compared to the hydrophobic 2-chloroethyl group .

1-Chloro-4-(difluoromethyl)-2-fluorobenzene

- CAS : 1214333-76-2

- Molecular Formula : C₇H₄ClF₃

- Key Differences : Fluorine and difluoromethyl (-CF₂H) groups are positioned at C2 and C4, respectively.

- Impact: Steric Effects: The para-substituted difluoromethyl group introduces minimal steric hindrance compared to the ortho-substituted 2-chloroethyl group.

Functional Group Comparisons

Alkylating Potential

- Target Compound : The 2-chloroethyl group can alkylate nucleophilic sites (e.g., DNA bases) via intermediate ethylene episulfonium ions, similar to nitrogen mustards .

- Analog (CCNU): 1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU), a nitrosourea chemotherapeutic, shares the 2-chloroethyl group.

Toxicity Profile

- Sulfur Mustard (HD) : Bis(2-chloroethyl)sulfide (CAS 505-60-2) is a potent vesicant. The target compound’s single 2-chloroethyl group and fluorine substituent likely reduce toxicity compared to HD’s bifunctional alkylation capacity .

Physicochemical Properties

| Property | This compound | 1-Chloro-2-(chloromethyl)-3-fluorobenzene | 1-Chloro-2-(difluoromethoxy)-3-fluorobenzene |

|---|---|---|---|

| Molecular Weight | 193.04 g/mol | 179.02 g/mol | 196.55 g/mol |

| logP (Estimated) | ~3.0 | ~2.5 | ~2.8 |

| Reactivity | Moderate alkylation | High alkylation | Low alkylation, high electrophilicity |

| Applications | Lab synthesis | Intermediate in agrochemicals | Potential pharmaceutical intermediate |

生物活性

1-Chloro-2-(2-chloroethyl)-3-fluorobenzene, also known by its CAS number 958027-86-6, is a compound of interest due to its potential biological activities. This article reviews its biochemical properties, cellular effects, molecular mechanisms, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C₇H₅Cl₂F

- Molecular Weight : 179.02 g/mol

- CAS Number : 958027-86-6

- Boiling Point : Not available

- GHS Classification :

- Signal Word: Danger

- Hazard Statements: Causes severe skin burns and eye damage; toxic to aquatic life with long-lasting effects.

Biological Activity Overview

This compound exhibits significant interactions with various biological targets. It has been studied for its potential enzyme inhibition properties and effects on cellular processes.

Enzyme Inhibition

Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to alterations in cellular metabolism and signaling pathways. For instance, it has been noted to affect the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism and the detoxification of xenobiotics.

Cellular Effects

The compound's influence on cellular processes includes:

- Gene Expression Modulation : It alters the expression of genes associated with metabolic pathways, potentially leading to changes in cellular functions.

- Cell Signaling Pathways : The compound modulates various signaling pathways, which can affect cell proliferation and apoptosis .

Molecular Mechanisms

The primary mechanisms through which this compound exerts its biological effects include:

- Binding Affinity : The compound shows high affinity for certain enzymes and receptors, leading to inhibition or activation of these targets.

- Stability and Degradation : Its stability under laboratory conditions influences its long-term efficacy. Degradation products may exhibit different biological activities, which necessitates careful consideration in experimental designs .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Toxicity Studies : In animal models, varying dosages have shown that low concentrations may modulate biochemical pathways without significant toxicity, while higher concentrations lead to adverse effects such as cytotoxicity and genotoxicity .

- Metabolic Pathway Interactions : The compound has been reported to interact with metabolic enzymes, affecting metabolic flux and potentially leading to altered pharmacokinetics of co-administered drugs .

Data Table: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Enzyme Inhibition | Inhibits cytochrome P450 enzymes; affects drug metabolism |

| Gene Expression | Alters expression of metabolic genes |

| Cellular Toxicity | Low doses show minimal toxicity; high doses induce cytotoxic effects |

| Stability | Stable under specific conditions; degradation products have varied effects |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 1-Chloro-2-(2-chloroethyl)-3-fluorobenzene, and how can regioselectivity be controlled?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution (NAS) or Friedel-Crafts alkylation. For example, introducing the chloroethyl group to fluorobenzene derivatives requires careful control of reaction conditions (e.g., Lewis acid catalysts like AlCl₃ for Friedel-Crafts). Regioselectivity is influenced by steric and electronic factors: the fluorine atom at the meta position directs substitution to the ortho and para positions. Using low temperatures (-10°C to 0°C) and controlled stoichiometry minimizes byproducts .

Q. What analytical techniques are recommended for characterizing this compound and verifying purity?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is critical for structural confirmation, with chlorine and fluorine substituents causing distinct splitting patterns. Gas Chromatography-Flame Ionization Detection (GC-FID) or High-Performance Liquid Chromatography (HPLC) with UV detection (≥97% purity threshold) are standard for purity assessment. Mass spectrometry (EI-MS) confirms molecular weight (e.g., C₈H₆Cl₂F: MW 193.04 g/mol). For analogs like 4-But-3-enyl-2-chloro-1-fluorobenzene, GC-FID validated purity up to 97% .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Use enclosed systems and local exhaust ventilation to minimize inhalation risks. Personal protective equipment (PPE) must include nitrile gloves, chemical-resistant lab coats, and safety goggles. Emergency measures (e.g., safety showers) should be accessible. Storage at 0–6°C in amber glass vials prevents thermal degradation and light-induced reactions, as recommended for structurally similar chlorinated aromatics .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic effects of substituents. For example, the electron-withdrawing fluorine atom increases electrophilicity at the para position, favoring Suzuki-Miyaura coupling. Comparative studies with analogs like 2-Chloro-3-(3,4-dichlorophenyl)-1-propene show that steric hindrance from the chloroethyl group reduces coupling efficiency unless bulky ligands (e.g., SPhos) are used .

Q. What experimental strategies resolve contradictions in reported thermal stability data?

- Methodological Answer : Thermogravimetric Analysis (TGA) under nitrogen/argon atmospheres identifies decomposition thresholds (e.g., 120–150°C). Discrepancies arise from impurities or solvent residues; thus, repurification via column chromatography (silica gel, hexane/ethyl acetate) is advised before testing. For analogs like bis(2-chloroethyl)sulfide, DSC revealed stability up to 180°C when rigorously anhydrous .

Q. How does the compound behave under hydrolytic conditions, and what degradation products form?

- Methodological Answer : Hydrolysis studies in buffered solutions (pH 3–10) at 25–60°C show that the chloroethyl group undergoes SN2 displacement, yielding 3-fluoro-2-chlorophenol. Reaction rates depend on pH: alkaline conditions accelerate hydrolysis. LC-MS monitors degradation pathways, with chloride ion release quantified via ion chromatography .

Key Research Considerations

- Contradiction Analysis : Discrepancies in synthetic yields may stem from trace moisture in reagents; rigorous drying (molecular sieves) improves reproducibility.

- Advanced Applications : The compound’s halogen-rich structure makes it a candidate for synthesizing liquid crystals or bioactive molecules via palladium-catalyzed cross-coupling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。